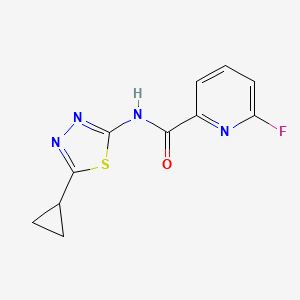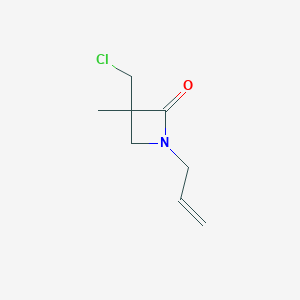
3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Azetidinone derivatives, including those related to the query compound, have been synthesized and evaluated for their antibacterial activities. The synthesis of these compounds involves reactions that yield azetidinones with promising antibacterial properties against various bacterial strains. This suggests potential research applications in developing new antibacterial agents or studying the mechanisms of bacterial resistance (Himani N. Chopde, J. Meshram, Ramakanth Pagadala, 2012).
Mechanisms of DNA Interaction
Another application involves understanding the interactions of alkylating agents, akin to the chemical structure of interest, with DNA. These interactions are crucial for assessing the mutagenic and carcinogenic potentials of such compounds. Studies have shown that certain alkylating agents can inhibit DNA synthesis, which is followed by stimulation and epidermal hyperplasia, indicating their impact on cell proliferation and potential in cancer research (T. Slaga, G. T. Bowden, B. G. Shapas, R. Boutwell, 1973).
Drug Design and Synthesis
Research on compounds similar to 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one also extends to drug design, where their synthesis and the reactivity are explored for creating novel therapeutic agents. These efforts include the development of peptidomimetics and other novel reagents for drug design, indicating the utility of such compounds in medicinal chemistry and pharmaceutical research (M. Goodman, C. Zapf, Y. Rew, 2002).
Cancer Treatment Research
Furthermore, azetidinone derivatives have been investigated for their roles in cancer treatment, highlighting the potential of these compounds in developing anticancer therapies. This includes studying their mechanisms of action, such as DNA cross-linking, and evaluating their efficacy and safety in clinical settings (J. Issa, G. Roboz, D. Rizzieri, E. Jabbour, W. Stock, C. O'Connell, K. Yee, R. Tibes, E. Griffiths, K. Walsh, N. Daver, W. Chung, S. Naim, P. Taverna, A. Oganesian, Y. Hao, J. Lowder, M. Azab, H. Kantarjian, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-3-4-10-6-8(2,5-9)7(10)11/h3H,1,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFRHYPHQVYZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)CC=C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)
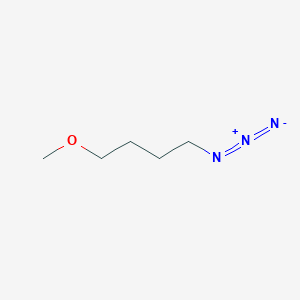
![N-(4-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide](/img/structure/B2542892.png)
![7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2542893.png)
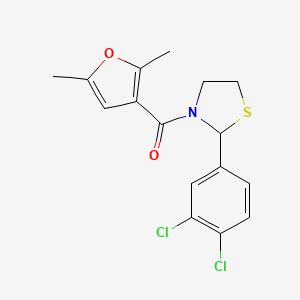

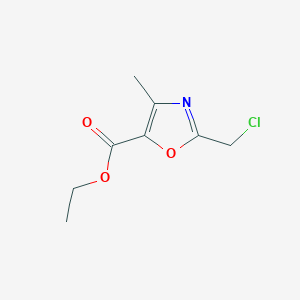
![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)
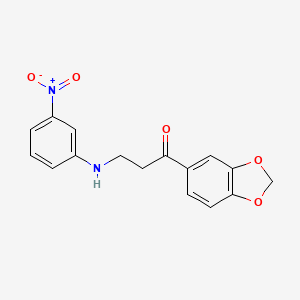
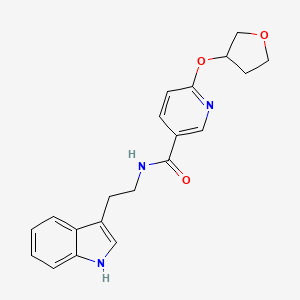
![[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2542904.png)
